molecular formula C7H9ClN2OS B1453015 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine CAS No. 221679-84-1

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

Cat. No.: B1453015
CAS No.: 221679-84-1
M. Wt: 204.68 g/mol
InChI Key: UGHUXTAMHJKMPX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a scaffold for multifunctionalized pyrimidines, which are crucial in the synthesis of various bioactive molecules . The interactions of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine with these biomolecules often involve nucleophilic aromatic substitution or palladium coupling reactions, which are essential for modifying the pyrimidine scaffold .

Cellular Effects

The effects of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interact with various cellular components, leading to changes in the expression of specific genes and alterations in metabolic pathways . These interactions can result in either the activation or inhibition of certain cellular processes, depending on the context and concentration of the compound.

Molecular Mechanism

At the molecular level, 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting DNA replication and repair . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine remains stable under inert atmospheric conditions at room temperature

Dosage Effects in Animal Models

The effects of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response . Toxicity studies have indicated that high doses of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can cause significant cellular damage and disrupt normal physiological functions .

Metabolic Pathways

4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is crucial for elucidating its biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can affect its biological activity and therapeutic potential.

Subcellular Localization

4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . The subcellular localization of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can influence its interactions with other biomolecules and its overall biological effects.

Preparation Methods

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. The reaction involves the use of sodium ethoxide (EtONa) in ethanol (EtOH) at approximately 20°C for 2 hours, yielding the desired compound in 89% yield . This method highlights the efficiency and practicality of synthesizing this compound under mild conditions.

Chemical Reactions Analysis

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. Common reagents used in these reactions include alkoxides, hydroxides, and amine nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution by alkoxide occurs at the C2 position, while hydroxide attacks the C4 position .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-6-ethoxy-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHUXTAMHJKMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693785
Record name 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221679-84-1
Record name 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-2-methylsulfanylpyrimidine (500 mg, 2.56 mmol) in anhydrous DMF (6 mL) was added sodium ethoxide (174 mg, 2.56 mmol). The reaction mixture was stirred at 70° C. for overnight. The resulting mixture was poured into 30 mL of water and was extracted with diethyl ether (20 mL×3) three times. The ether layer was separated and dried with anhydrous MgSO4 and concentrated in vacuo to give crude product 4-chloro-6-ethoxy-2-methylsulfanylpyrimidine (525 mg). 1H-NMR (CDCl3): δ 6.39 (s, 1H), 4.43 (q, J=7.1 Hz, 2H), 2.54 (s, 3H), 1.38 (t, J=7.1H, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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